Cas no 59860-58-1 (2,2,3,6-tetramethylcyclohexanone)

2,2,3,6-tetramethylcyclohexanone structure
59860-58-1 structure
Product Name:2,2,3,6-tetramethylcyclohexanone
Numero CAS:59860-58-1
MF:C10H18O
MW:154.249323368073
CID:1617328
PubChem ID:5130444
Update Time:2025-04-21

2,2,3,6-tetramethylcyclohexanone Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,2,3,6-tetramethylcyclohexanone
    • SureCN941508
    • 2,2,4,6-tetramethyl-1,2-dihyroquinoline
    • 1.1.2.5-tetramethyl-cyclohexanone-(6)
    • STOCK1S-01671
    • 2,5,6,6-Tetramethyl-cyclohexanon
    • 1.1.2.5-Tetramethyl-cyclohexanon-(6)
    • NSC161577
    • 2,2,4,6-tetramethyl-1,2-dihydroquinoline
    • 2,2,4,6-Tetramethyl-1,2-dihydro-chinolin
    • CTK0I0974
    • AC1L6L5P
    • AC1Q1IHO
    • 2,2,3,6-tetramethyl-1,2-dihydroquinoline
    • 1,2-Dihydro-2,2,4,6-tetramethylquinoline
    • 2,2,3,6-tetramethyl-cyclohexanone
    • 2,2,4,6-tetramethyl-1,2-dihydro-quinoline
    • 2,2,4,6-tetramethyl-1,2-dihydroquionoline
    • 2,2,3,6-Tetramethyl-1-cyclohexanone
    • 2,2,3,6-Tetramethyl-cyclohexanon
    • MLS000054501
    • SureCN941508; 2,2,4,6-tetramethyl-1,2-dihyroquinoline; 1.1.2.5-tetramethyl-cyclohexanone-(6); STOCK1S-01671; 2,5,6,6-Tetramethyl-cyclohexanon; 1.1.2.5-Tetramethyl-cyclohexanon-(6); NSC161577; 2,2,4,6-tetramethyl-1,2-dihydroquinoline; 2,2,4,6-Tetramethyl-1,2-dihydro-chinolin; CTK0I0974; AC1L6L5P; AC1Q1IHO; 2,2,3,6-tetramethyl-1,2-dihydroquinoline; 1,2-Dihydro-2,2,4,6-tetramethylquinoline; 2,2,3,6-tetramethyl-cyclohexanone; 2,2,4,6-tetram
    • SCHEMBL2391235
    • GVDYGYUYWPAHKB-UHFFFAOYSA-N
    • 59860-58-1
    • DTXSID301302454
    • AKOS024340942
    • Inchi: 1S/C10H18O/c1-7-5-6-8(2)10(3,4)9(7)11/h7-8H,5-6H2,1-4H3
    • Chiave InChI: GVDYGYUYWPAHKB-UHFFFAOYSA-N
    • Sorrisi: O=C1C(C)CCC(C)C1(C)C

Proprietà calcolate

  • Massa esatta: 154.13584
  • Massa monoisotopica: 154.135765193g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 0
  • Complessità: 170
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.9
  • Superficie polare topologica: 17.1Ų

Proprietà sperimentali

  • PSA: 17.07
Fornitori consigliati
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.